molecular formula C10H13N3O B2775052 Piperazin-1-yl(pyridin-4-yl)methanone CAS No. 39640-04-5

Piperazin-1-yl(pyridin-4-yl)methanone

Cat. No.: B2775052
CAS No.: 39640-04-5
M. Wt: 191.234
InChI Key: YLYAETTZHAUHNX-UHFFFAOYSA-N
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Description

Significance of Piperazine-Methanone-Pyridine Systems in Drug Discovery

The combination of piperazine (B1678402), a methanone (B1245722) linker, and a pyridine (B92270) ring creates a molecular architecture with significant potential in drug design. The piperazine moiety, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is a common feature in many approved drugs, particularly those targeting the central nervous system. organic-chemistry.org Its basic nature allows for the formation of salts, which can improve solubility and other pharmacokinetic properties. Furthermore, the piperazine ring can act as a versatile scaffold, allowing for substitutions at its nitrogen atoms to modulate potency, selectivity, and pharmacokinetic profiles.

Derivatives of the core Piperazin-1-yl(pyridin-4-yl)methanone structure have been investigated for a range of therapeutic applications, demonstrating the broad utility of this scaffold. For instance, structurally related phenyl(piperazin-1-yl)methanone derivatives have been identified as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), a promising target for the treatment of neurodegenerative diseases and cancer. mdpi.com In a similar vein, 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives have shown potential as selective serotonin (B10506) reuptake inhibitors (SSRIs), highlighting the scaffold's relevance in developing novel antidepressants. ontosight.ai

The table below summarizes the key attributes of the constituent parts of the this compound scaffold.

ComponentKey Attributes in Drug Discovery
Piperazine CNS activity, versatile scaffold for substitution, improves pharmacokinetic properties, basic nature for salt formation.
Methanone Rigid linker, influences spatial orientation of pharmacophores.
Pyridine Hydrogen bond acceptor, versatile for substitution, can modulate electronic properties.

Historical Context and Evolution of Related Chemotypes

The journey to the development of complex scaffolds like this compound is built upon decades of research into its fundamental components. The first synthetic drugs emerged in the mid-19th century, often as derivatives of organic chemicals from coal tar. nih.gov

The pyridine scaffold was first isolated in 1846 from picoline, though its structure was not fully elucidated until the late 1860s. ontosight.ai Over the years, the pyridine ring has been incorporated into a vast number of drugs, demonstrating its versatility. Early examples of pyridine-containing drugs laid the groundwork for its continued use in modern drug discovery. ontosight.ai

Piperazine was first introduced as an anthelmintic in the 1950s. researchgate.net Its simple synthesis and unique properties soon led to its exploration in other therapeutic areas. The development of various piperazine derivatives has been a significant focus in medicinal chemistry, leading to the discovery of numerous CNS-active agents. organic-chemistry.org

The strategic combination of these well-established pharmacophores through a linker group like methanone represents a more recent evolutionary step in drug design. This approach allows for the creation of molecules with tailored properties, capable of interacting with specific biological targets with high affinity and selectivity. The development of compounds containing the piperazine-methanone-pyridine system is a testament to the ongoing evolution of medicinal chemistry, where the assembly of known privileged structures continues to be a fruitful strategy for the discovery of new medicines.

The table below presents a timeline of key milestones in the history of piperazine and pyridine in medicinal chemistry.

YearMilestone
1846Pyridine scaffold first isolated from picoline. ontosight.ai
1869-1871Structure of pyridine elucidated. ontosight.ai
1950sPiperazine introduced as an anthelmintic agent. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperazin-1-yl(pyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c14-10(9-1-3-11-4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYAETTZHAUHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39640-04-5
Record name 39640-04-5
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Synthetic Methodologies for Piperazin 1 Yl Pyridin 4 Yl Methanone and Its Derivatives

General Synthetic Approaches to the Piperazine-Methanone Moiety

The core structure of Piperazin-1-yl(pyridin-4-yl)methanone consists of a piperazine (B1678402) ring linked to the carbonyl carbon of a pyridine-4-carboxamide group. The primary synthetic challenges involve the efficient formation of the amide (methanone) bond and the construction of the piperazine ring itself.

The most direct and common method for forming the piperazine-methanone linkage is through an amide coupling reaction. researchgate.net This involves the reaction of a piperazine or a protected piperazine derivative with an activated form of a pyridinecarboxylic acid, such as isonicotinic acid (pyridine-4-carboxylic acid). mdpi.com The carboxylic acid is typically activated in situ using a variety of coupling reagents to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the nitrogen atom of the piperazine. researchgate.netluxembourg-bio.com

Key steps in this process include:

Activation of the Carboxylic Acid: The pyridinecarboxylic acid is treated with a coupling reagent to form an active ester, acylurea, or other reactive species. luxembourg-bio.com

Nucleophilic Attack: A piperazine, often with one nitrogen atom protected (e.g., as a tert-butyloxycarbonyl, Boc, derivative), is added. The unprotected secondary amine attacks the activated carbonyl group. mdpi.com

Deprotection: If a protected piperazine was used, the protecting group is subsequently removed, typically under acidic conditions (e.g., with trifluoroacetic acid for a Boc group), to yield the final compound or an intermediate ready for further derivatization. mdpi.comnih.gov

A variety of coupling reagents have been developed to facilitate this transformation, each with specific advantages regarding reaction efficiency, suppression of side reactions, and prevention of racemization in chiral substrates. peptide.com

Table 1: Common Coupling Reagents for Amide Bond Formation

Reagent Acronym Full Name Byproduct Key Features
DCC Dicyclohexylcarbodiimide Dicyclohexylurea (DCU) One of the earliest reagents; DCU is insoluble and can be removed by filtration. luxembourg-bio.com
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Water-soluble urea (B33335) Byproduct is water-soluble, simplifying workup via aqueous extraction. mdpi.compeptide.com
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate --- Highly efficient aminium-based reagent, known for rapid coupling and low epimerization rates. luxembourg-bio.com
T3P® Propylphosphonic Anhydride Phosphate salts A versatile and powerful reagent that drives the reaction to completion with water as the only stoichiometric byproduct. nih.gov

| CDI | 1,1'-Carbonyldiimidazole | Imidazole, CO₂ | Useful for forming amides; the reaction is often clean as the byproducts are volatile or soluble. peptide.com |

The choice of solvent is also critical, with aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and dimethylformamide (DMF) being commonly employed. mdpi.comnih.gov

While direct acylation of pre-existing piperazine is common, another strategic approach involves constructing the piperazine ring itself as part of the synthesis. Reductive amination is a powerful and versatile method for forming C-N bonds and is central to many piperazine synthesis protocols. researchgate.netnih.gov This strategy can be applied to create substituted piperazine precursors, which are then acylated as described above.

The general principle involves the reaction of a dicarbonyl compound with a diamine, or the intramolecular cyclization of a linear precursor containing both amine and carbonyl functionalities (or their equivalents). nih.gov The key intermediate is an imine or di-imine, which is then reduced to the saturated piperazine ring. mdpi.com

Common strategies include:

Intermolecular Reductive Amination: A 1,2-diamine can be reacted with a 1,2-dicarbonyl compound (glyoxal or a derivative) in the presence of a reducing agent.

Intramolecular Reductive Amination: A linear precursor, such as a bis(aminoalkyl)amine, can be cyclized. For instance, a β-keto ester derived from an amino acid can undergo reductive amination with ammonium (B1175870) acetate (B1210297) and a reducing agent like sodium cyanoborohydride to form a key 1,4-diamine precursor, which can then be cyclized to form the piperazine ring. nih.gov

Enzymatic Cascades: Modern biocatalytic approaches utilize imine reductases (IREDs) or reductive aminases (RedAms) for the asymmetric synthesis of chiral amines, which can serve as precursors for chiral piperazines under mild, aqueous conditions. researchgate.net

Mild and selective reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used in these reactions to selectively reduce the iminium ion intermediate in the presence of other carbonyl groups. nih.gov

Functionalization of the Pyridine (B92270) Ring

The pyridine ring of this compound offers opportunities for structural modification, which can be accomplished either by using a pre-functionalized pyridine starting material or by modifying the pyridine ring after the core structure is assembled. researchgate.net

One of the most effective methods for attaching the piperazine moiety to a functionalized pyridine ring is through nucleophilic aromatic substitution (SNAr). In this approach, a pyridine ring bearing a good leaving group (such as a halogen) at an electron-deficient position is reacted with piperazine. For example, 2-chloro-3-nitropyridine (B167233) readily reacts with piperazine. The electron-withdrawing nitro group at the 3-position activates the 2-position for nucleophilic attack by the piperazine nitrogen, leading to the formation of a pyridinylpiperazine derivative. nih.gov This product can then be further modified.

Other strategies for functionalizing the pyridine ring include:

Electrophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient and less reactive towards electrophiles than benzene, substitution is possible, often requiring harsh conditions. The position of substitution is directed by the nitrogen atom.

C-H Functionalization: Advanced methods involving transition-metal catalysis can directly activate and functionalize C-H bonds on the pyridine ring, allowing for the introduction of new substituents in a highly controlled manner.

Derivatization Strategies on the Piperazine Nitrogen Atoms

The parent compound, this compound, possesses a secondary amine at the N4 position of the piperazine ring. This nitrogen is a nucleophilic center and serves as a primary handle for introducing a vast array of chemical diversity into the molecule. nih.govmdpi.com Derivatization at this site is a common strategy in drug discovery to modulate properties such as potency, selectivity, and pharmacokinetics.

Common derivatization reactions at the piperazine N4 position include:

N-Acylation/N-Sulfonylation: The secondary amine can be readily acylated with acid chlorides or sulfonylated with sulfonyl chlorides in the presence of a base to form amides and sulfonamides, respectively. nanobioletters.com For example, reacting (2,4-difluorophenyl)(piperidin-4-yl)methanone (B1355115) oxime with 2-nitrobenzene-sulfonyl chloride and triethylamine (B128534) yields the corresponding N-sulfonylated product. nanobioletters.com

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce alkyl groups of varying complexity.

Nucleophilic Substitution: The piperazine nitrogen can act as a nucleophile to react with electrophilic partners. A notable example is the reaction of 1-(3-nitropyridin-2-yl)piperazine (B1350711) with various 2-chloro-N-arylacetamides in the presence of potassium carbonate to yield a library of N-substituted derivatives. nih.gov

Table 2: Examples of Derivatization on the Piperazine Nitrogen

Reaction Type Reagent Class Resulting Functional Group Example Application
Acylation Acid Chlorides, Anhydrides Amide Synthesis of bioactive amide derivatives. researchgate.net
Sulfonylation Sulfonyl Chlorides Sulfonamide Introduction of sulfonamide moieties common in pharmaceuticals. nanobioletters.com
Alkylation Alkyl Halides Tertiary Amine Attachment of simple or complex alkyl chains.
Reductive Amination Aldehydes/Ketones + Reducing Agent Tertiary Amine Forms a new C-N bond to introduce diverse substituents. nih.gov
Arylation Aryl Halides (with catalyst) N-Aryl Piperazine Buchwald-Hartwig or Ullmann coupling to attach aryl groups.

| Derivatization for Analysis | Chloroformates, NBD-Cl | Carbamate, NBD-adduct | Used to create derivatives for analytical detection via chromatography. nih.govjocpr.com |

Advanced Chemical Transformations and Reaction Mechanisms

Beyond classical methods, the synthesis of piperazine-methanone structures and their analogues can be achieved through more advanced and efficient chemical transformations. These methods often provide access to complex molecules in fewer steps or with greater control over stereochemistry.

Multi-Component Reactions (MCRs): The Ugi three-component reaction is a powerful MCR that can rapidly generate molecular complexity. This reaction can be employed to synthesize piperazine amide scaffolds by reacting an isocyanate, an aldehyde, and an N-protected piperazine in a one-pot procedure. nih.gov This approach allows for the rapid creation of libraries of compounds by varying each of the three components.

Photoredox Catalysis: Visible-light-promoted photoredox catalysis has emerged as a mild and powerful tool for organic synthesis. It has been applied to the synthesis of piperazines through decarboxylative annulation protocols between glycine-based diamines and various aldehydes. organic-chemistry.org Furthermore, photoredox C-H arylation allows for the direct coupling of N-Boc piperazines with compounds like 1,4-dicyanobenzene, providing a direct route to α-aryl-substituted piperazines. mdpi.com

Direct C-H Lithiation: Another advanced strategy for functionalizing the piperazine ring involves the direct deprotonation of a C-H bond adjacent to a nitrogen atom using a strong base like s-butyllithium, often in the presence of a chiral ligand like (-)-sparteine. mdpi.com The resulting lithiated intermediate can then be trapped with various electrophiles, enabling the synthesis of enantiopure, carbon-functionalized piperazines. mdpi.com

These advanced methodologies represent the cutting edge of synthetic chemistry, offering streamlined and innovative pathways to this compound and its structurally diverse derivatives.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Substituents on the Pyridine (B92270) Moiety on Biological Efficacy

Substitutions on the pyridine ring of Piperazin-1-yl(pyridin-4-yl)methanone analogs play a pivotal role in modulating their biological efficacy. The electronic and steric properties of these substituents can significantly alter the interaction of the molecule with its biological target.

Specifically, for urease inhibitors with a related 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide structure, the following SAR was observed:

An unsubstituted phenyl ring on the acetamide (B32628) (Compound 5a ) showed an IC₅₀ value of 4.10 ± 1.21 µM. nih.gov

Adding a methyl group at the para-position (Compound 5b ) increased potency significantly, with an IC₅₀ of 2.0 ± 0.73 µM. nih.gov

Halogen substitutions also enhanced activity, with a para-fluoro substituent (Compound 5c ) resulting in an IC₅₀ of 2.90 ± 0.98 µM and a para-chloro substituent (Compound 5d ) yielding an IC₅₀ of 3.20 ± 0.87 µM. nih.gov

These findings indicate that substitutions can enhance hydrophobic or electrostatic interactions within the target's active site. The electron-releasing effect of a para-amino group on a pyridine ring can increase the basicity of the pyridine nitrogen, which may affect receptor binding and pharmacological activity. nih.gov

Compound IDN-Aryl SubstituentUrease Inhibition IC₅₀ (µM)
5a Phenyl4.10 ± 1.21
5b 4-Methylphenyl2.0 ± 0.73
5c 4-Fluorophenyl2.90 ± 0.98
5d 4-Chlorophenyl3.20 ± 0.87

Data derived from a study on 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide derivatives, illustrating the effect of substitution on a related scaffold. nih.gov

Impact of Substitutions on the Piperazine (B1678402) Ring on Pharmacological Profile

The piperazine ring is a common motif in drug discovery, valued for its ability to improve physicochemical properties and serve as a versatile scaffold for introducing various substituents. researchgate.net Modifications at the N-4 position of the piperazine ring in this compound analogs are a key strategy for modulating pharmacological profiles.

Similarly, in a series of (4-(substituted-benzoyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone derivatives tested for antimicrobial activity, the nature of the substituent on the piperazine nitrogen was critical. researchgate.net

A 2-chloronicotinoyl group (Compound 3e ) resulted in good antifungal activity. researchgate.net

A 3-fluoro-2-nitrobenzoyl substituent (Compound 3f ) also conferred good antifungal properties. researchgate.net

A 3-chloro-benzo[b]thiophene-2-carbonyl group (Compound 3b ) led to moderate antibacterial activity. researchgate.net

These examples underscore that the N-4 substituent of the piperazine ring can be tailored to interact with specific pockets in a biological target, thereby influencing potency and selectivity. The flexibility and basicity of the piperazine ring are key features; replacing it with more rigid structures like 2,5-diazabicyclo[2.2.1]heptane or more flexible ones like ethylenediamine (B42938) can alter binding ability and efficacy. mdpi.com

Compound IDN-4 Piperazine Substituent (R)Cytotoxicity IC₅₀ (µM) vs. BT-474 cells
10ea 4-Methylphenylsulfonyl11.24 ± 0.09
10eb 4-Fluorophenylsulfonyl3.51 ± 0.05
10ec 4-Chlorophenylsulfonyl0.99 ± 0.01
10ed 4-Bromophenylsulfonyl1.85 ± 0.03

Data derived from a study on (1-(benzyl)-1H-1,2,3-triazol-4-yl)(4-(R)-piperazin-1-yl)methanone derivatives. rsc.org

Role of the Methanone (B1245722) Linker in Ligand-Target Interactions

The methanone (carbonyl) group serves as a rigid and polar linker connecting the pyridine and piperazine moieties. Its primary role is to orient the two rings in a specific, relatively planar conformation conducive to binding. The carbonyl oxygen is a hydrogen bond acceptor, a feature that is often critical for anchoring the ligand within the active site of a protein.

In studies of inhibitors for fatty acid amide hydrolase (FAAH), the linker between piperazine and other aromatic cores was found to be crucial. While these studies focused on urea (B33335) or ketone linkers rather than a direct methanone bridge to a pyridine, the principles are transferable. For instance, the carbonyl oxygen of a urea or ketone linker often forms key hydrogen bonds with backbone nitrogens in the enzyme's active site. nih.govnanobioletters.com

In one study, docking analysis of phenyl(piperazin-1-yl)methanone derivatives as monoacylglycerol lipase (B570770) (MAGL) inhibitors revealed that the carbonyl oxygen formed two crucial hydrogen bonds with the backbone nitrogen atoms of residues A51 and M123 in the enzyme's binding site. nanobioletters.com This interaction was fundamental to the binding orientation and inhibitory activity of the compounds. nanobioletters.com The rigidity of the methanone linker ensures that the connected aromatic and heterocyclic groups are held in an optimal spatial arrangement to engage with other regions of the binding pocket, such as through hydrophobic or π-π stacking interactions. nanobioletters.com The replacement of the piperazine ring with a piperidine (B6355638) ring, while keeping other parts of the molecule constant, can significantly alter biological activity, highlighting the importance of the entire piperazine-linker unit. nih.gov

Conformational Analysis and its Correlation with Bioactivity

The piperazine ring typically adopts a stable chair conformation. researchgate.net However, the orientation of the N-4 substituent (equatorial vs. axial) can influence the molecule's shape and how it fits into a receptor. Conformational analysis of related 1-(pyrimidinyl)piperazine derivatives has shown that specific, low-energy conformations are likely the "bioactive" ones responsible for interacting with the target receptor. nih.govresearchgate.net

The relative orientation of the pyridine and piperazine rings is largely fixed by the planar nature of the amide bond within the methanone linker. However, slight torsions can occur, and these can be critical for achieving optimal binding. Computational studies on diaryl methane (B114726) molecules, which also feature two rings connected by a single-atom linker, show that the potential energy surface can be complex, with different low-energy conformations possible depending on the nature of the aromatic rings. nih.gov For piperazine derivatives, the presence of two nitrogen atoms in the ring influences its pKa and protonation state at physiological pH, which in turn affects its conformational preferences and ability to form ionic interactions with a target. nih.gov Ultimately, a molecule's ability to adopt a low-energy conformation that is complementary to the shape and electrostatic environment of a binding site is a key determinant of its bioactivity. researchgate.net

Pharmacological Characterization and Biological Activities of Piperazin 1 Yl Pyridin 4 Yl Methanone Derivatives

Modulation of Specific Molecular Targets

Derivatives of the piperazin-1-yl(pyridin-4-yl)methanone core structure interact with multiple key biological targets, underpinning their diverse pharmacological profiles. These interactions range from modulating cell surface receptors to inhibiting crucial enzymes and transporters involved in physiological and pathological processes.

G-Protein Coupled Receptors (GPCRs) as Primary Targets

The piperazine (B1678402) moiety is a well-established pharmacophore for targeting G-protein coupled receptors (GPCRs), a large family of receptors involved in a vast array of signaling pathways. Research has shown that derivatives of this scaffold can act as potent ligands for several GPCRs, including histamine (B1213489) and cannabinoid receptors.

Histamine H3 receptors (H3Rs), which are primarily located in the central nervous system, function as presynaptic autoreceptors and heteroreceptors that modulate the release of histamine and other neurotransmitters such as serotonin (B10506), acetylcholine, and dopamine (B1211576). nih.govfrontiersin.org Certain piperazine derivatives containing the 4-(pyridin-4-yl)piperazin-1-yl core have been identified as H3R antagonists. nih.gov For instance, the LINS01 series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine molecules were assessed for their affinity to histamine receptors, with compound LINS01004 demonstrating the highest affinity for the H3R with a pKi of 6.40. frontiersin.org

Additionally, the cannabinoid receptor type 1 (CB1), another important GPCR, has been targeted by this class of compounds. A study identified (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), a benzhydryl piperazine analog, as a CB1 receptor inverse agonist with a Ki value of 220 nM. nih.gov

Compound ClassTarget GPCRActivityPotency
1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazinesHistamine H3 ReceptorAntagonistLINS01004: pKi = 6.40 frontiersin.org
Benzhydryl piperazine analogsCannabinoid CB1 ReceptorInverse AgonistLDK1229: Ki = 220 nM nih.gov

Enzyme Inhibition Profiles (e.g., Kinase Inhibition)

The structural framework of this compound has proven to be a fertile ground for the development of various enzyme inhibitors. These derivatives have demonstrated inhibitory activity against kinases, lipases, and other enzymes critical to disease pathogenesis.

A prominent example is Imatinib, a highly successful tyrosine kinase inhibitor used in cancer therapy, which features a piperazinylmethyl group. mdpi.com Beyond kinases, derivatives have been developed as potent inhibitors of other enzyme classes. Phenyl(piperazin-1-yl)methanone derivatives have been identified as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in cancer and neurodegenerative diseases, with one derivative showing an IC50 value of 6.1 µM. researchgate.netnih.govnih.gov

Furthermore, this scaffold is effective in targeting microbial enzymes. Pyridylpiperazine and piperazine-based benzimidazole (B57391) derivatives have been synthesized as potent urease inhibitors, an important target for treating infections by ureolytic bacteria. nih.govnih.gov Some of these compounds exhibit IC50 values in the low micromolar and even nanomolar range. nih.gov Derivatives of 1-(2-pyrimidin-2-yl)piperazine have also been shown to selectively inhibit monoamine oxidase A (MAO-A), an enzyme involved in neurotransmitter metabolism and a target for antidepressants. researchgate.net

Derivative ClassTarget EnzymeInhibitory Potency (IC50)
Phenyl(piperazin-1-yl)methanonesMonoacylglycerol Lipase (MAGL)6.1 µM nih.govnih.gov
Piperazine-based benzimidazolesUrease0.15 ± 0.09 µM (most potent) nih.gov
Pyridylpiperazine hybridsUrease2.0 ± 0.73 µM (most potent) nih.gov
1-(2-pyrimidin-2-yl)piperazinesMonoamine Oxidase A (MAO-A)23.10 µM (Compound 2j) researchgate.net

Ion Channel Ligand Activity (e.g., TRPV4 Antagonism, GlyT1 Inhibition)

Derivatives of this compound have been developed as potent modulators of ion channels and transporters, which play crucial roles in nerve signaling and cellular homeostasis.

A significant area of research has focused on the inhibition of the glycine (B1666218) transporter 1 (GlyT1). The compound [4-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone, also known as RG1678 or Bitopertin, emerged from the optimization of the 2-alkoxy-5-methylsulfonebenzoylpiperazine class as a potent and selective GlyT1 inhibitor. acs.orgnih.gov GlyT1 inhibition is a key strategy for enhancing neurotransmission at the N-methyl-D-aspartate (NMDA) receptor, a target for schizophrenia treatment. acs.orgresearchgate.net

The transient receptor potential (TRP) family of ion channels has also been successfully targeted. Piperazine urea (B33335) derivatives have been designed as highly potent antagonists of the transient receptor potential vanilloid 1 (TRPV1) channel, a crucial mediator of pain signals. nih.gov One such derivative, compound 5ac, exhibited an IC50 of 9.80 nM. nih.gov The related TRPV4 channel, implicated in a variety of diseases including edema and pain, is also a target for antagonists, which are thought to stabilize the channel in a closed state by binding to its voltage-sensing-like domain. nih.gov

CompoundTargetActivityPotency
RG1678 (Bitopertin)Glycine Transporter 1 (GlyT1)InhibitorN/A acs.orgnih.gov
Compound 5acTRPV1 ChannelAntagonistIC50 = 9.80 nM nih.gov

Neurotransmitter Reuptake Inhibition Mechanisms (e.g., Serotonin Reuptake Transporter Modulation)

Modulation of neurotransmitter reuptake transporters is a cornerstone of treatment for many psychiatric disorders. The this compound scaffold has been successfully adapted to create potent inhibitors of the serotonin transporter (SERT).

A series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and found to be potent inhibitors of serotonin (5-HT) reuptake. nih.govsci-hub.st In vitro testing revealed that many of the compounds in this series had strong inhibitory activity, with IC50 values ranging from 0.23 to 12 nM. sci-hub.st The most promising compounds, including A19, A20, and A22, demonstrated particularly high potency with IC50 values below 1 nM. sci-hub.st The lead compound from this series, A20, also showed antidepressant activity in animal models. nih.gov

Compound SeriesTargetPotency (IC50)
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivativesSerotonin Transporter (SERT)0.23 - 12 nM sci-hub.st
Compound A20Serotonin Transporter (SERT)< 1 nM sci-hub.st

Histamine Receptor Modulation (e.g., H3 Receptor Ligands)

As noted in the GPCR section, histamine receptors are a significant target for this compound derivatives. The histamine H3 receptor, in particular, has been a focus of drug discovery efforts due to its role in modulating neurotransmitter release in the brain. nih.govmdpi.com

Compounds featuring the 4-(pyridin-4-yl)piperazin-1-yl core have been developed as H3 receptor antagonists. nih.gov The affinity of these ligands can be sensitive to structural modifications; for example, in one series of derivatives, increasing the length of an alkyl linker chain was found to decrease the binding affinity for the H3 receptor, with Ki values increasing from 16.0 nM to 397 nM. nih.gov In another study, the LINS01 series of compounds were evaluated as H3 and H4 receptor ligands, with several compounds acting as antagonists at these receptors. frontiersin.org LINS01007, for example, displayed moderate affinity for the H4 receptor (pKi 6.06) and was shown to have anti-inflammatory potential. frontiersin.org

Therapeutic Potential Across Disease Areas

The diverse biological activities of this compound derivatives translate into significant therapeutic potential across a wide range of diseases.

Psychiatric and Neurological Disorders: The development of GlyT1 inhibitors like RG1678 highlights the potential for treating schizophrenia. acs.orgnih.gov Potent serotonin reuptake inhibitors derived from this scaffold show promise as new antidepressants. nih.govsci-hub.st Additionally, the piperazine core is a common feature in compounds being investigated for neurodegenerative conditions like Parkinson's and Alzheimer's disease. mdpi.com

Pain and Inflammation: Antagonists of the TRPV1 ion channel represent a promising avenue for the development of novel analgesics to treat both nociceptive and neuropathic pain. nih.govnih.gov Likewise, antagonists of the histamine H3 and H4 receptors have demonstrated not only antinociceptive properties but also anti-inflammatory effects in preclinical models of asthma. nih.govfrontiersin.org Other derivatives have been shown to reduce levels of pro-inflammatory cytokines, suggesting broader anti-inflammatory applications. nih.gov

Cancer: The clinical success of the tyrosine kinase inhibitor Imatinib underscores the value of this chemical scaffold in oncology. mdpi.com Furthermore, the discovery of MAGL inhibitors with antiproliferative activity against breast and ovarian cancer cell lines suggests that other enzymatic targets relevant to cancer can be modulated by these compounds. nih.govnih.gov

Infectious Diseases: The piperazine moiety is present in numerous compounds with antimicrobial activity. mdpi.comresearchgate.net Derivatives have been specifically designed to inhibit bacterial enzymes like urease and have shown activity against various bacterial and fungal pathogens, including resistant strains. nih.govnih.govnih.gov

Anti-infective Applications

Derivatives of this compound represent a scaffold of significant interest in the search for new anti-infective agents. The unique structural combination of the piperazine and pyridine (B92270) rings has been explored for its potential to inhibit the growth of various pathogenic microorganisms, including bacteria, fungi, and viruses.

Antibacterial Efficacy

The piperazine nucleus, often linked to a pyridine or a related heterocyclic system, is a common feature in compounds designed for antibacterial activity. apjhs.com Research has shown that these derivatives can be effective against both Gram-positive and Gram-negative bacteria.

In one study, a series of (4-(substituted-benzoyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone derivatives were synthesized and evaluated. Several compounds from this series, including those with thiophene (B33073) and chlorophenyl substitutions, demonstrated moderate activity against bacterial strains. researchgate.netresearchgate.net Another area of investigation involves hybrid molecules incorporating the piperazine-quinoline structure. One such derivative, a 4-piperazinylquinoline compound, showed a significant bacteriostatic effect against Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) of 10 μM. mdpi.com

Further research into complex heterocyclic systems has yielded potent antibacterial agents. A series of 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides built on cyclopenta[c]pyridine and pyrano[3,4-c]pyridine scaffolds were synthesized. Within this series, certain compounds were found to be more potent than the reference drug ampicillin (B1664943) against resistant strains like methicillin-resistant S. aureus (MRSA) and Pseudomonas aeruginosa. nih.gov

Compound Name/ClassBacterial Strain(s)Key Findings (MIC values)
4-Piperazinylquinoline derivative (5k) Staphylococcus aureus10 µM
2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide derivative (3d) Pseudomonas aeruginosa (resistant)More potent than ampicillin
2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide derivative (3g) Escherichia coli (resistant)More efficient than ampicillin
2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide derivatives (3d, 3g, 3k) Methicillin-resistant S. aureus (MRSA)More potent than ampicillin
Antifungal Properties

The development of piperazine derivatives has also led to promising antifungal agents. The structural features that confer antibacterial properties can often be modified to enhance efficacy against fungal pathogens. manipal.edu

In a study of trimethoxyphenyl piperazine derivatives, several compounds exhibited significant antifungal activity. Notably, the compound (4-(2-Chloronicotinoyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone, which incorporates a substituted pyridine ring (nicotinoyl), was highlighted for its good antifungal efficacy. researchgate.netresearchgate.net This finding underscores the importance of the pyridine moiety in this class of compounds.

Compound Name/ClassFungal Strain(s)Key Findings
(4-(2-Chloronicotinoyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone (3e) Various fungal strainsShowed good antifungal activity
(4-(2-Amino-5-hydroxybenzoyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone (3d) Various fungal strainsShowed good antifungal activity
(4-(3-Fluoro-2-nitrobenzoyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone (3f) Various fungal strainsShowed good antifungal activity
2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide derivative (3k) Aspergillus fumigatus, Trichoderma viride, Candida albicansMost potent antifungal in its series
Antiviral Investigations

The combination of piperazine and pyridine rings in a single molecular structure has been investigated for potential antiviral applications. nih.govmdpi.com A novel series of piperazine-substituted pyranopyridines were synthesized and evaluated for their biological activities. These hybrid molecules were specifically tested for their ability to inhibit the production of Hepatitis B Virus (HBV). The research identified that these compounds could act as inhibitors of HBV virion production, highlighting a potential therapeutic avenue for piperazine-pyridine derivatives in treating viral infections. nih.gov

Antineoplastic and Cytotoxic Effects (e.g., Anticancer Activity)

The piperazine scaffold is a privileged structure in medicinal chemistry and is found in numerous anticancer drugs. When combined with a pyridine ring or other aromatic systems, the resulting derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.

One study focused on a series of novel vindoline-piperazine conjugates, where N-substituted piperazine pharmacophores were attached to the vindoline (B23647) structure. Several of these conjugates exhibited significant antiproliferative effects across a panel of 60 human tumor cell lines. Two derivatives, one containing a [4-(trifluoromethyl)benzyl]piperazine moiety and another with a 1-bis(4-fluorophenyl)methyl piperazine group, were particularly potent, showing low micromolar growth inhibition (GI50) values against breast and non-small cell lung cancer cell lines.

Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives have also been synthesized and screened for their cytotoxic activity. One compound from this series displayed very high cytotoxicity against the BT-474 breast cancer cell line, with an IC50 value of 0.99 µM. Further studies indicated that this compound induced apoptosis and arrested the cell cycle at the G2/M phase.

In another investigation, a new series of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives were synthesized. These compounds were tested against the T-47D breast cancer cell line, with five of them showing higher cytotoxic activity than the standard drug Staurosporine. The most active compound, a dihalogenated derivative, had an IC50 value of 2.73 µM.

Compound Class/DerivativeCancer Cell Line(s)Activity MeasurementResult
Vindoline-piperazine conjugate with [4-(trifluoromethyl)benzyl]piperazine MDA-MB-468 (Breast Cancer)GI501.00 µM
Vindoline-piperazine conjugate with 1-bis(4-fluorophenyl)methyl piperazine HOP-92 (Non-Small Cell Lung Cancer)GI501.35 µM
(1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivative (10ec) BT-474 (Breast Cancer)IC500.99 µM
2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (dihalogenated derivative) T-47D (Breast Cancer)IC502.73 µM

Central Nervous System (CNS) Therapeutic Implications

Piperazine derivatives are well-established pharmacophores for targeting the central nervous system, with many approved drugs for neurological and psychiatric disorders containing this moiety. nih.gov The incorporation of a pyridine ring can modulate the pharmacological properties of these compounds, leading to potential therapeutic applications.

Antipsychotic Activity

The development of atypical antipsychotic agents often involves targeting dopamine D2 and serotonin 5-HT2 receptors. Derivatives combining piperazine and pyridine rings have been specifically designed to interact with these receptors.

A series of 3-substituted 2-pyridinyl-1-piperazine derivatives were synthesized and evaluated for their potential antipsychotic activity. The study found that the compounds' affinity for dopamine receptors was dependent on the nature of the substituent on the pyridine ring. A derivative featuring a cyano group on the pyridine ring was identified as the optimal choice, exhibiting a biological profile consistent with an atypical antipsychotic agent. This compound was effective in animal models of psychosis and showed regional selectivity for A10 dopaminergic cell bodies, suggesting a lower potential for side effects. nih.gov

Patents have also described piperazine derivatives with antipsychotic properties, highlighting their role as potent antagonists at both dopamine D2 and 5-HT2 receptors. One such example is N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-pyridine carboxamide, which combines the piperazine and pyridine carboxamide structures. This class of compounds is noted for its efficacy in treating psychotic disorders like schizophrenia. google.com

In Vitro Biological Screening Methodologies

The pharmacological potential of this compound and its derivatives is assessed through a variety of in vitro screening methodologies designed to identify and quantify their biological activity at a cellular or molecular level. These assays are crucial for determining the mechanism of action, potency, and selectivity of these compounds against specific therapeutic targets.

A primary area of investigation involves enzyme inhibition assays. For instance, derivatives have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL), a significant target in conditions like neurodegenerative diseases and cancer. nih.govnih.gov The inhibitory activity is quantified by determining the half-maximal inhibitory concentration (IC50), with values such as 6.1 µM being reported for specific derivatives. nih.govnih.gov Another key enzyme target is acetylcholinesterase (AChE), implicated in Alzheimer's disease. doaj.org The inhibitory effects on AChE are commonly evaluated using Ellman's method, which measures the enzymatic activity through a colorimetric reaction. nih.govresearchgate.net

Antiproliferative activity is another critical endpoint evaluated in vitro, particularly for oncology applications. The efficacy of these compounds is tested against a panel of human cancer cell lines. Commonly used cell lines include those for breast cancer (MDA-MB-231), ovarian cancer (SKOV3, CAOV3, OVCAR3), and colon cancer (HCT116). nih.gov The antiproliferative potency is typically expressed as IC50 values, which indicate the concentration of the compound required to inhibit cell growth by 50%. For some phenyl(piperazin-1-yl)methanone derivatives, IC50 values have been observed in the range of 31 to 72 µM across these cell lines. nih.gov

Furthermore, the potential of these derivatives as antimicrobial agents is assessed through standardized screening methods. Their activity against various strains of bacteria and fungi is determined to identify novel antimicrobial leads. researchgate.netresearchgate.net Similarly, for neurological applications, the compounds are screened for their ability to inhibit serotonin (5-HT) reuptake, a key mechanism for antidepressant drugs. nih.govresearchgate.net

In the context of parasitic diseases, in vitro assays are employed to determine the efficacy against parasites like Leishmania donovani and Schistosoma mansoni. nih.govwellcomeopenresearch.org For leishmaniasis, the activity is evaluated against both the promastigote and amastigote stages of the parasite. nih.gov For schistosomiasis, high-throughput whole-organism assays are used to assess the compound's effects on various life stages, including miracidia, schistosomula, and adult worms. wellcomeopenresearch.org

The following table summarizes the in vitro biological screening methodologies and findings for various derivatives.

Target/ActivityAssay / MethodologyCell Lines / OrganismKey Findings
Enzyme Inhibition Monoacylglycerol Lipase (MAGL) Inhibition Assay-Identification of reversible inhibitors (e.g., IC50 = 6.1 µM). nih.govnih.gov
Enzyme Inhibition Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)-Discovery of compounds that bind to catalytic and peripheral anionic sites. nih.govresearchgate.net
Antiproliferative Cell Viability / Cytotoxicity AssaysMDA-MB-231 (Breast), SKOV3, CAOV3, OVCAR3 (Ovarian), HCT116 (Colon)Potent antiproliferative activity observed (IC50 values ranging from 31-72 µM). nih.gov
Neuropharmacology Serotonin (5-HT) Reuptake Inhibition Assay-Identification of potent 5-HT reuptake inhibitors. nih.gov
Antiparasitic Anti-leishmanial AssayLeishmania donovani (promastigotes and amastigotes)Compounds showed significant inhibition of both parasite forms. nih.gov
Antiparasitic Anti-schistosomal High-Throughput ScreenSchistosoma mansoni (miracidia, schistosomula, adult worms)A 6-(piperazin-1-yl)-1,3,5-triazine core was identified as having broad anti-schistosomal activity. wellcomeopenresearch.org
Antimicrobial Antibacterial and Antifungal AssaysVarious bacterial and fungal strainsCertain derivatives showed moderate to good antibacterial and antifungal activity. researchgate.netresearchgate.net

In Vivo Pharmacological Efficacy Studies

Following promising in vitro results, select derivatives of this compound are advanced to in vivo studies to evaluate their pharmacological efficacy and potential therapeutic effects in living organisms. These studies are essential for understanding how the compounds behave in a complex biological system and for validating the therapeutic hypotheses generated from in vitro data.

Animal models that mimic human diseases are employed to assess the in vivo efficacy. For instance, the antidepressant potential of serotonin reuptake inhibiting derivatives has been evaluated in rats using the forced swimming test (FST). nih.gov This behavioral test is a standard preclinical screen for antidepressant drugs, where a reduction in immobility time is indicative of antidepressant-like activity. In conjunction with behavioral tests, neurochemical effects are also measured. For example, studies have assessed the ability of a lead compound to antagonize p-chloroamphetamine (PCA)-induced depletion of serotonin in the hypothalamus, providing direct evidence of its mechanism of action in the brain. nih.gov

In the field of oncology, in vivo studies may involve testing compounds against murine lymphocytic leukaemia models like the P388 line to determine their activity in a living system. mdpi.com The efficacy of the compounds is evaluated based on parameters such as tumor growth inhibition and survival rates.

For antiparasitic drug discovery, whole-organism assays can extend to in vivo or ex vivo models. Studies on Schistosoma mansoni have utilized assays that measure the motility and egg production of adult worms cultured ex vivo after being treated with the test compounds. wellcomeopenresearch.org RNA interference (RNAi) experiments in adult worms have been used to validate the molecular target of the compounds, where knockdown of the target protein (e.g., a histone methyltransferase) results in a phenotype (reduced motility and egg production) that is recapitulated by the chemical inhibitors. wellcomeopenresearch.org

The table below provides an overview of the in vivo pharmacological studies conducted on derivatives of the core compound.

Therapeutic AreaAnimal Model / Study TypeKey Efficacy EndpointsResearch Findings
Antidepressant Rat Forced Swimming Test (FST)Immobility timeA lead compound significantly reduced immobility times, indicating potent antidepressant effects. nih.gov
Antidepressant Rat model of p-chloroamphetamine (PCA)-induced serotonin depletionSerotonin levels in the hypothalamusThe compound effectively antagonized PCA-induced serotonin depletion. nih.gov
Antiparasitic Schistosoma mansoni whole-organism assays (ex vivo)Adult worm motility, egg productionInhibitors containing a 6-(piperazin-1-yl)-1,3,5-triazine core reduced parasite motility and oviposition. wellcomeopenresearch.org
Anticancer P388 murine lymphocytic leukaemiaNot specifiedDerivatives were found to have considerable activity against this leukaemia model. mdpi.com

Computational Approaches in the Study of Piperazin 1 Yl Pyridin 4 Yl Methanone

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Piperazin-1-yl(pyridin-4-yl)methanone, molecular docking is employed to simulate its binding to the active site of a target protein. This analysis provides insights into the binding affinity, orientation, and conformation of the compound within the binding pocket.

A notable application of this approach can be seen in studies of structurally similar compounds, such as phenyl(piperazin-1-yl)methanone derivatives, which have been investigated as inhibitors of monoacylglycerol lipase (B570770) (MAGL), a therapeutic target for various diseases. nih.govnih.gov In such studies, a consensus docking (CD) approach, which combines the results of multiple docking algorithms, can be utilized to improve the reliability of the predictions. nih.govnih.gov The analysis of the docking results for compounds like this compound would typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the target's active site. nih.gov

For instance, in the study of phenyl(piperazin-1-yl)methanone derivatives, docking simulations identified crucial hydrogen bonds with residues like A51 and M123 in the MAGL binding site, along with lipophilic interactions with surrounding residues. nih.gov The binding modes predicted by these simulations are crucial for understanding the mechanism of inhibition and for guiding the structural modification of the ligand to enhance its binding affinity. nih.gov

Table 1: Representative Ligand-Protein Interactions for a Piperazin-1-yl-methanone Scaffold
Amino Acid ResidueInteraction TypeParticipating atoms on Ligand
A51Hydrogen BondCarbonyl group
M123Hydrogen BondCarbonyl group
Surrounding ResiduesLipophilic InteractionsPhenyl/Pyridyl and Piperazine (B1678402) rings

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical models that relate the chemical structure of a compound to its biological activity. For a series of compounds related to this compound, QSAR models can be developed to predict their inhibitory activity against a specific biological target.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic, topological, geometrical, or physicochemical in nature. mdpi.com Statistical methods such as Multiple Linear Regression (MLR) and Multiple Non-Linear Regression (MNLR) are then used to establish a correlation between these descriptors and the observed biological activity. mdpi.com

A robust QSAR model, validated through internal and external validation techniques, can be a powerful tool for predicting the activity of newly designed compounds, thereby prioritizing their synthesis and experimental testing. mdpi.com For piperazine derivatives, QSAR studies have revealed that descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n) can significantly correlate with their biological inhibitory activity. mdpi.com

Table 2: Key Molecular Descriptors in QSAR Models for Piperazine Derivatives
DescriptorSignificance in Predicting Biological Activity
ELUMORelates to the electron-accepting ability of the molecule.
Electrophilicity Index (ω)Measures the propensity of a molecule to accept electrons.
Molar Refractivity (MR)Related to the volume of the molecule and its polarizability.
Aqueous Solubility (Log S)Important for bioavailability.
Topological Polar Surface Area (PSA)Correlates with drug transport properties.
Refractive Index (n)Related to the polarizability of the molecule.

Virtual Screening and Hit Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For a target of interest for which this compound might be a potential inhibitor, virtual screening can be employed to identify novel hit compounds with a similar or different chemical scaffold.

One approach is structure-based virtual screening, which utilizes the three-dimensional structure of the target protein. A library of compounds is docked into the active site of the protein, and the compounds are ranked based on their predicted binding affinity or a docking score. nih.govnih.gov This method was successfully used to identify a novel phenyl(piperazin-1-yl)methanone inhibitor of MAGL. nih.govnih.gov

Another approach is ligand-based virtual screening, which uses the structure of a known active compound, such as this compound, as a template to search for other molecules with similar properties. Fingerprint-driven screening, where 2D or 3D molecular fingerprints are used to quantify molecular similarity, is a common ligand-based method. nih.govnih.gov

The hits identified from virtual screening are then subjected to further experimental validation to confirm their biological activity. This approach significantly reduces the time and cost associated with identifying new lead compounds.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For the this compound-protein complex, MD simulations can provide detailed insights into the stability of the binding and the dynamic behavior of the ligand in the active site.

Starting from the docked pose obtained from molecular docking, an MD simulation is performed by solving Newton's equations of motion for the system. The simulation provides a trajectory of the complex, which can be analyzed to understand the flexibility of the protein and the ligand, the conformational changes that occur upon binding, and the persistence of key interactions over time.

MD simulations can also be used to calculate the binding free energy of the ligand-protein complex, providing a more accurate estimation of the binding affinity than docking scores alone. These simulations are crucial for validating the binding mode predicted by molecular docking and for providing a deeper understanding of the molecular recognition process.

Preclinical Development Considerations

Metabolic Stability and In Vitro Pharmacokinetics

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. For compounds containing a piperazine (B1678402) motif, metabolism is a key area of investigation. While specific in vitro pharmacokinetic data for Piperazin-1-yl(pyridin-4-yl)methanone is not extensively detailed in the public domain, general principles derived from related structures offer predictive insights. The piperazine and pyridine (B92270) rings are known sites of metabolic activity, primarily oxidation mediated by cytochrome P450 enzymes.

Studies on analogous piperazin-1-yl-pyridazine series have demonstrated rapid intrinsic clearance in in vitro microsomal stability assays. For instance, initial compounds in such series can exhibit microsomal half-lives as short as 2-3 minutes in both mouse and human liver microsomes. This high clearance is often attributed to hydroxylation of aromatic rings and oxidation of the piperazine nitrogen atoms.

In a series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives, a lead compound, A20, was found to be stable in human liver microsomes, indicating that structural modifications can significantly enhance metabolic stability. nih.gov The specific metabolic profile of this compound would require dedicated studies using liver microsomes or hepatocytes to identify major metabolites and calculate its intrinsic clearance. Such data is crucial for predicting in vivo pharmacokinetic parameters.

Table 1: Representative In Vitro Metabolic Stability Data for Related Piperazine Structures

Compound Class System Parameter Value
Piperazin-1-yl-pyridazines (Initial Hits) Mouse/Human Liver Microsomes ~2-3 min

This table presents generalized data from related compound series to illustrate potential metabolic liabilities and achievable stability for piperazine-containing molecules.

Selectivity and Off-Target Interactions (e.g., hERG Channel Selectivity)

Ensuring a compound's selectivity for its intended biological target while minimizing interactions with other proteins is a cornerstone of safe drug development. A significant hurdle in this regard is the potential for binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias. The basic nitrogen atom present in the piperazine ring of many drug candidates is a well-known pharmacophore for hERG channel affinity.

For derivatives containing a 4-(pyridin-4-yl)piperazin-1-yl core, the basicity of the piperazine nitrogen can be a critical factor in off-target interactions. In a study of histamine (B1213489) H3 and sigma-1 receptor antagonists, compounds with this core showed significantly lower affinity for the sigma-1 receptor compared to their piperidine (B6355638) counterparts. nih.gov This difference was attributed to changes in the protonation state at physiological pH. nih.gov The electron-releasing effect of the amino group in the para position of the pyridine ring can increase the basicity of the pyridine nitrogen while decreasing the basicity of the piperazine nitrogen. nih.gov

Strategies to mitigate hERG liability in piperazine-containing compounds often focus on reducing the basicity of the piperazine nitrogen or introducing steric hindrance to prevent binding within the channel's pore. While specific hERG inhibition data for this compound is not available, its structural features warrant careful evaluation in dedicated in vitro hERG assays (e.g., patch-clamp electrophysiology) to assess its cardiac safety profile.

Lead Optimization Strategies

Lead optimization is an iterative process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. For compounds with a this compound core, several optimization strategies can be envisioned based on established medicinal chemistry principles and findings from related series.

One key strategy involves the modification of the piperazine ring. Substituents on the piperazine unit have been shown to be important for the inhibitory activity of various compounds. nih.gov For example, in the development of glucan synthase inhibitors, optimization of a sulfonylurea-based piperazine pyridazinone series led to compounds with improved pharmacokinetic profiles. nih.gov

Another approach is the structural modification of the pyridine ring. Structure-activity relationship (SAR) studies on unfused heterobiaryls revealed that substitutions at various positions of a pyrimidine (B1678525) or pyridine core can substantially increase binding affinity for the target receptor. mdpi.com

Furthermore, scaffold hopping, where the core structure is replaced with a chemically different moiety that retains similar biological activity, can be a successful strategy. This was demonstrated in the optimization of Chikungunya virus inhibitors, where a successful scaffold hop from a piperazinyl-pyrimidine was achieved. nih.gov

In the context of this compound, lead optimization would likely involve:

Substitution on the piperazine ring: Introducing small alkyl or other functional groups to modulate basicity and steric properties, potentially improving selectivity and reducing hERG affinity.

Modification of the pyridine ring: Adding substituents to explore new binding interactions with the target protein and to alter metabolic stability.

Bioisosteric replacement: Replacing the pyridine ring with other heteroaromatic systems to improve properties such as solubility, metabolic stability, and target engagement. nih.gov

These strategies, guided by iterative cycles of synthesis and biological testing, would be essential to refine the preclinical profile of this compound and advance it as a potential drug candidate.

Future Research Directions and Unaddressed Avenues

Exploration of Novel Analogues and Hybrid Structures

A significant area for future research lies in the design and synthesis of novel analogues and hybrid molecules based on the piperazin-1-yl(pyridin-4-yl)methanone core. The piperazine (B1678402) ring is a common motif in a wide array of biologically active compounds, and its presence allows for modifications that can fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule. researchgate.netmdpi.com Similarly, the pyridine (B92270) nucleus is a key component in many established drugs. nih.gov

The synthesis of new derivatives can be approached by introducing various substituents on both the piperazine and pyridine rings. For instance, modifications at the 4-position of the pyridine ring and the terminal nitrogen of the piperazine ring have been shown to optimize pharmacokinetic and physicochemical properties in related compounds. acs.org Structure-activity relationship (SAR) studies on synthesized analogues will be crucial to identify key structural features that enhance biological activity. researchgate.netnih.govmdpi.com

Furthermore, the creation of hybrid molecules by coupling the this compound scaffold with other pharmacologically important moieties is a promising strategy. nih.gov This approach can lead to the development of compounds with dual or multiple modes of action. For example, hybrid molecules incorporating piperazine and pyridine have been investigated as urease inhibitors and for their antiproliferative activities. nih.govnih.gov The synthesis of such hybrids could involve linking the core structure to other heterocyclic systems, natural product fragments, or known pharmacophores to generate novel chemical entities with enhanced therapeutic potential. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov

Deeper Mechanistic Elucidation of Biological Activities

While various biological activities have been reported for compounds containing the piperazine-pyridine motif, a deeper understanding of their mechanisms of action at the molecular level is often lacking. Future research should focus on elucidating the specific molecular targets and pathways through which these compounds exert their effects.

In silico methods, such as molecular docking and molecular dynamics simulations, can be employed to predict potential binding sites and interactions with biological macromolecules. nih.govacs.org These computational approaches can guide the design of new analogues with improved affinity and selectivity for their targets. For instance, docking studies have been used to understand the binding of pyridylpiperazine derivatives to urease and other enzymes. nih.gov

Experimental validation of these in silico predictions is essential. This can be achieved through a variety of biochemical and cellular assays, such as enzyme inhibition assays, receptor binding studies, and gene expression profiling. For example, some piperazine derivatives have been shown to act as antagonists at histamine (B1213489) H3 and sigma-1 receptors. acs.orgnih.gov A thorough investigation into the downstream signaling pathways affected by these compounds will provide a more complete picture of their biological activity.

Advanced In Vivo Pharmacological Models and Efficacy Studies

The translation of promising in vitro findings into in vivo efficacy requires evaluation in relevant animal models of disease. While some in vivo studies on piperazine-pyridine derivatives have been conducted, there is a need for more comprehensive preclinical evaluations using advanced and more predictive pharmacological models. acs.orgacs.org

For instance, in the context of central nervous system disorders, beyond basic behavioral tests, more sophisticated models that replicate the complex pathophysiology of diseases like Alzheimer's or Parkinson's should be employed. Similarly, for infectious diseases, efficacy studies in animal models of infection are crucial to determine the therapeutic potential of new antimicrobial agents.

Pharmacokinetic and pharmacodynamic (PK/PD) modeling will also be essential to understand the relationship between drug exposure and its therapeutic effect, which can help in optimizing dosing regimens for future clinical studies. Long-term efficacy and safety studies in animal models will be necessary to assess the potential for chronic administration.

Potential for Combination Therapies

The exploration of combination therapies involving this compound analogues represents a largely untapped area of research. Combining a novel therapeutic agent with existing drugs can offer several advantages, including synergistic efficacy, reduced dosages, and the potential to overcome drug resistance.

In therapeutic areas such as oncology and infectious diseases, where resistance to single-agent therapies is a major challenge, combination approaches are becoming the standard of care. Future studies could investigate the synergistic effects of piperazine-pyridine derivatives with conventional chemotherapeutic agents or antibiotics. For example, a compound that inhibits a specific bacterial enzyme could be combined with a cell wall synthesis inhibitor to enhance its antibacterial effect.

The rational design of combination therapies will depend on a thorough understanding of the mechanism of action of the piperazine-pyridine analogue and the other drug(s) in the combination. High-throughput screening of compound libraries in combination with known drugs could identify promising synergistic interactions.

Application in Chemical Biology Tools

Beyond their direct therapeutic applications, derivatives of this compound could be developed as valuable chemical biology tools to probe biological systems. The development of chemical probes allows for the investigation of protein function and the validation of new drug targets in a cellular context.

To this end, analogues could be synthesized with modifications that allow for their use as molecular probes. This could involve the incorporation of a fluorescent tag for imaging applications, a photoaffinity label for target identification, or a biotin (B1667282) tag for affinity purification of binding partners. For instance, a fluorescently labeled derivative could be used to visualize the subcellular localization of its target protein.

The development of such chemical biology tools would not only advance our understanding of the biological processes modulated by this class of compounds but could also facilitate the discovery of new therapeutic targets and strategies.

Q & A

Q. What are common synthetic routes for Piperazin-1-yl(pyridin-4-yl)methanone derivatives, and how are intermediates characterized?

Synthesis typically involves multi-step processes, including:

  • Quinoline/pyridine core formation : Fluorination and hydroxylation steps (e.g., using POCl₃ or H₂SO₄ for cyclization) .
  • Piperazine coupling : Nucleophilic substitution reactions (e.g., attaching piperazine via carbodiimide-mediated amidation) .
  • Functional group introduction : Methoxybenzyl or pyridinyl groups are added via Suzuki coupling or alkylation . Intermediates are characterized using HPLC purity analysis (>95%), ¹H/¹³C NMR , and HRMS to confirm structural integrity .

Q. What spectroscopic and crystallographic methods validate the structural identity of these compounds?

  • NMR spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine/quinoline systems) .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond angles (e.g., C–N–C angles ~109.5°) and torsion angles .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ for C₁₉H₂₁FN₂O₂: m/z 328.4) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Key parameters include:

  • Temperature : Elevated temperatures (70–100°C) enhance nucleophilic substitution rates but may increase side products .
  • Solvent polarity : DMF or acetonitrile improves solubility of polar intermediates .
  • Catalysts : Triethylamine or DMAP accelerates acylation reactions (yield improvement: 15–30%) . Example: SnCl₂-mediated nitro reduction achieves >80% conversion to amine derivatives .

Q. How do researchers resolve contradictory data in biological activity assays for structurally similar derivatives?

  • Structure-activity relationship (SAR) studies : Systematic substitution of functional groups (e.g., replacing 4-fluorophenyl with 3-chloropyridinyl) identifies critical pharmacophores .
  • Dose-response curves : EC₅₀ values (e.g., 0.5–10 µM) differentiate true activity from assay noise .
  • Computational docking : AutoDock Vina predicts binding affinities to targets like SARS-CoV-2 Mpro (ΔG: −9.2 kcal/mol for Compound 1 ).

Q. What computational strategies predict target interactions and metabolic stability of these compounds?

  • Molecular dynamics (MD) simulations : Analyze ligand-receptor stability (e.g., RMSD <2 Å over 100 ns trajectories) .
  • ADMET prediction : SwissADME estimates LogP (2.5–4.0) and CYP450 inhibition risks .
  • DFT calculations : HOMO-LUMO gaps (~4 eV) correlate with redox stability .

Q. How are crystallographic data discrepancies resolved during structural refinement?

  • SHELXL refinement : Iterative cycles adjust occupancy and thermal parameters for disordered atoms .
  • Validation tools : R-factor convergence (<0.05) and CheckCIF flag resolution ensure data integrity . Example: Discrepancies in C–O bond lengths (1.21 vs. 1.23 Å) are resolved using Hirshfeld surface analysis .

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